Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Description
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The tert-butyl ester group and the iodo substituent further enhance its chemical properties, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3S/c1-12(2,3)18-9(16)5-15-6-14-10-7(11(15)17)4-8(13)19-10/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBFAIWOWROIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(S2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the iodo substituent via halogenation reactions. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield a variety of substituted thienopyrimidines, while ester hydrolysis produces the corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodo substituent and tert-butyl ester group can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(6-bromo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
- Tert-butyl 2-(6-chloro-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
- Tert-butyl 2-(6-fluoro-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Uniqueness
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is unique due to the presence of the iodo substituent, which can significantly impact its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Biological Activity
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is a complex organic compound classified within the thienopyrimidine family. Its unique chemical structure, characterized by a thieno[2,3-d]pyrimidine core and the presence of iodine and a tert-butyl ester group, suggests potential biological activity that warrants detailed exploration.
Chemical Structure and Properties
- IUPAC Name : Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- CAS Number : 2580179-31-1
- Molecular Formula : C₁₂H₁₃IN₂O₃S
- Molecular Weight : 364.21 g/mol
The compound's structure allows for various chemical reactions, including substitution and redox reactions, which can influence its biological interactions.
This compound is believed to interact with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may mimic natural substrates or inhibitors, enabling the compound to modulate biological pathways effectively. The iodine substituent and the tert-butyl ester group are critical in influencing the compound's binding affinity and selectivity toward these targets.
Pharmacological Potential
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting bromodomain-containing proteins, which are implicated in transcriptional regulation related to cancer progression.
- Antimicrobial Activity : Thienopyrimidine derivatives have demonstrated potential against various bacterial strains, suggesting a role in developing new antimicrobial agents.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry found that similar thienopyrimidine derivatives exhibited significant inhibition of BRD4 protein, leading to reduced tumor growth in preclinical models .
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology demonstrated that thienopyrimidine compounds possess activity against resistant strains of bacteria, with IC50 values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : A comprehensive review in Chemical Reviews discussed various mechanisms through which thienopyrimidines exert their biological effects, emphasizing their role as enzyme inhibitors and their potential impact on cellular signaling pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
